3-(2-Methylnaphthalen-1-YL)benzaldehyde
Description
3-(2-Methylnaphthalen-1-YL)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde moiety substituted at the 3-position with a 2-methylnaphthalene group. This structural configuration imparts unique electronic and steric properties due to the extended π-conjugation of the naphthalene system and the electron-withdrawing aldehyde group. The methyl group on the naphthalene ring enhances lipophilicity, which may influence solubility and reactivity in comparison to polar substituents like hydroxyl or methoxy groups .
Properties
CAS No. |
691905-24-5 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-(2-methylnaphthalen-1-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O/c1-13-9-10-15-6-2-3-8-17(15)18(13)16-7-4-5-14(11-16)12-19/h2-12H,1H3 |
InChI Key |
MTELCJZDMIMFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 3-(2-Methylnaphthalen-1-YL)benzaldehyde with related compounds:
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity : The methylnaphthalene group in the target compound increases hydrophobicity compared to hydroxyl or methoxy analogs, reducing solubility in polar solvents .
- Reactivity : The aldehyde group is electron-withdrawing, facilitating nucleophilic additions. However, steric hindrance from the naphthalene system may slow reactions compared to simpler benzaldehydes (e.g., 3-hydroxybenzaldehyde) .
- Thermal Stability : Bulky aromatic substituents (e.g., methylnaphthalene) likely enhance thermal stability relative to allyl-containing derivatives (e.g., 2-allyl-3-methoxybenzaldehyde), which may undergo polymerization via the allyl group .
Reactivity and Catalytic Potential
- Directing Effects: Unlike N,O-bidentate directing groups in amide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ), the aldehyde group in this compound may act as a monodentate director in metal-catalyzed C–H functionalization. The methylnaphthalene group could sterically hinder coordination, altering regioselectivity compared to smaller substituents.
- Redox Behavior : The aldehyde group is susceptible to oxidation to carboxylic acids or reduction to alcohols. The electron-rich naphthalene system may stabilize intermediates in these reactions compared to less conjugated analogs .
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